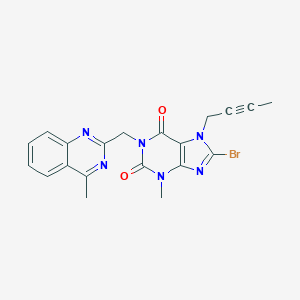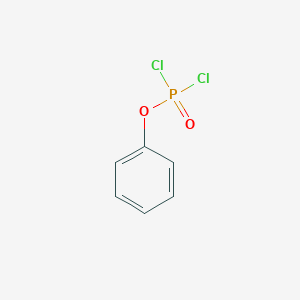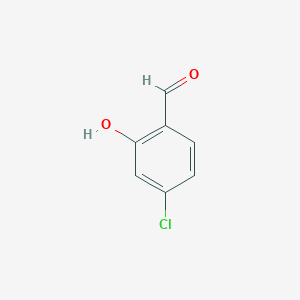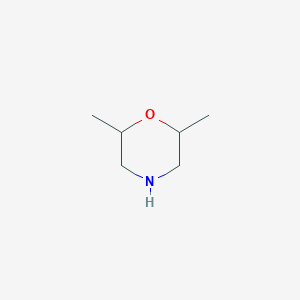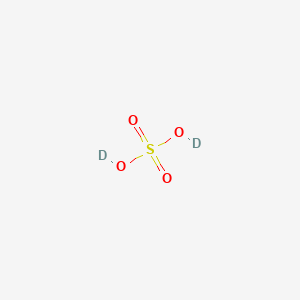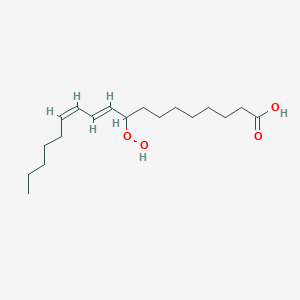
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid
Vue d'ensemble
Description
The compound “(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid” is a significant hydroperoxide of fatty acids involved in lipid peroxidation, a process contributing to cell membrane damage and various diseases. It is an intermediate in the synthesis of other biologically active molecules (Spiteller & Spiteller, 1997).
Synthesis Analysis
Synthesis routes for “(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid” involve oxidation reactions of unsaturated fatty acids. For example, oxidation of linoleic acid derivatives can yield various hydroperoxyoctadecadienoic acids, demonstrating the compound's formation through enzymatic and non-enzymatic pathways (Gardner & Weisleder, 1978).
Molecular Structure Analysis
NMR spectroscopy and other spectroscopic methods have been employed to confirm the molecular structure of “(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid” and its derivatives. The configuration and geometric arrangement of its double bonds and hydroperoxide group play a crucial role in its reactivity and biological activity (Medvedeva et al., 2005).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including reduction to hydroxy acids and involvement in lipid peroxidation processes. Its stability under different oxidation conditions highlights its role as a marker for lipid peroxidation and its biological significance (Spiteller & Spiteller, 1997).
Physical Properties Analysis
While specific studies on the physical properties of “(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid” itself are limited, the physical characteristics of related hydroperoxy fatty acids, such as solubility, melting point, and stability, can provide insights into its behavior and reactivity in biological systems and experimental conditions.
Chemical Properties Analysis
The compound exhibits significant chemical reactivity, including participation in enzymatic transformations leading to biologically active molecules. Its reactivity with various reagents and under different conditions has been explored to understand its role in biological systems and its potential as a biomarker for oxidative stress (Fahlstadius & Hamberg, 1990).
Applications De Recherche Scientifique
Application 1: Bioluminescence System in Chaetopterus
- Summary of the Application : This compound is used as a substrate in the bioluminescence system of Chaetopterus, a genus of marine polychaete worms . Bioluminescence is the production and emission of light by a living organism, and it’s a widespread phenomenon in marine environments.
- Methods of Application or Experimental Procedures : The configuration of double bonds in the compound was determined based on J-coupling values, which were equal to 15 Hz for the bond 10–11 and to 11 Hz for the bond 12–13 . The structure of the compound is also supported by MS analysis with the mass of the molecular ion .
- Results or Outcomes : The research suggests that this compound plays a crucial role in the bioluminescence system of Chaetopterus .
Application 2: Aromatase Inhibition
- Summary of the Application : This compound has been identified for its aromatase-inhibiting properties, which could make it a candidate for the development of new treatments for estrogen-dependent diseases, such as certain types of breast cancer.
- Methods of Application or Experimental Procedures : The structural similarity of this compound to steroidal natural substrates of aromatase could pave the way for its use in medical applications.
- Results or Outcomes : While the specific outcomes of this application are not detailed in the source, the potential for this compound to be used in the treatment of estrogen-dependent diseases is a promising avenue for future research.
Application 3: Substrate in Bioluminescence System
- Summary of the Application : This compound is used as a substrate in the bioluminescence system of Chaetopterus, a genus of marine polychaete worms . Bioluminescence is the production and emission of light by a living organism, and it’s a widespread phenomenon in marine environments.
- Methods of Application or Experimental Procedures : The configuration of double bonds in the compound was determined based on J-coupling values, which were equal to 15 Hz for the bond 10–11 and to 11 Hz for the bond 12–13 . The structure of the compound is also supported by MS analysis with the mass of the molecular ion .
- Results or Outcomes : The research suggests that this compound plays a crucial role in the bioluminescence system of Chaetopterus .
Orientations Futures
The role of lipid metabolism in aging, lifespan regulation, and age-related disease has been an emerging area of research . Oxidized α-linolenic acid generates oxylipins, and the oxylipin 9S‐hydroperoxy‐10E,12Z,15Z‐octadecatrienoic acid further increases longevity in α-linolenic acid‐treated worms . This suggests that “(10E,12Z)-9-Hydroperoxyoctadeca-10,12-dienoic acid” and similar compounds may have potential applications in aging and lifespan research.
Propriétés
IUPAC Name |
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUNZIWGNMQSBM-ZJHFMPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347925 | |
| Record name | (10E,12Z)-9-Hydroperoxy-10,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9(S)-HPODE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid | |
CAS RN |
5502-91-0 | |
| Record name | Linoleic acid 9-hydroperoxide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10E,12Z)-9-Hydroperoxy-10,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINOLEIC ACID 9-HYDROPEROXIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9G4SN7TYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




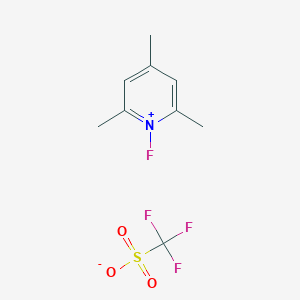



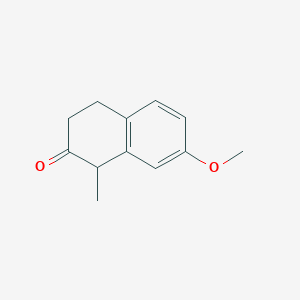
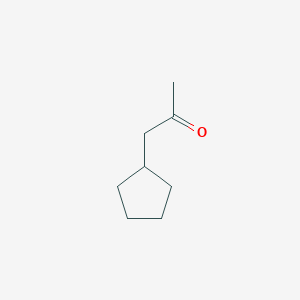
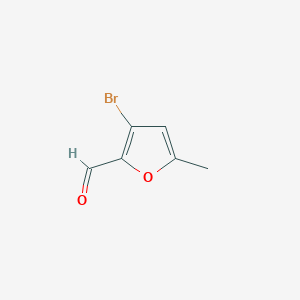
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)
